N-t-Butyl Linezolid-d9 N-t-Butyl Linezolid-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203784
InChI:
SMILES:
Molecular Formula: C₂₀H₁₉D₉FN₃O₄
Molecular Weight: 402.51

N-t-Butyl Linezolid-d9

CAS No.:

Cat. No.: VC0203784

Molecular Formula: C₂₀H₁₉D₉FN₃O₄

Molecular Weight: 402.51

* For research use only. Not for human or veterinary use.

N-t-Butyl Linezolid-d9 -

Specification

Molecular Formula C₂₀H₁₉D₉FN₃O₄
Molecular Weight 402.51

Introduction

Chemical Structure and Properties

N-t-Butyl Linezolid-d9 is a deuterium-labeled analog of linezolid with specific structural modifications. The compound maintains the core oxazolidinone structure that characterizes the linezolid family while incorporating deuterium atoms at strategic positions.

Molecular Characteristics

The compound features a distinctive molecular structure with the following parameters:

ParameterValue
Chemical FormulaC20H19D9FN3O4
Molecular Weight402.51 g/mol
CAS Number1215006-11-3
IUPAC Name(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-N-(2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)acetamide
Accurate Mass402.26

The compound maintains the essential structural elements of linezolid while incorporating nine deuterium atoms, primarily in the tert-butyl group, creating a unique mass signature useful for analytical applications . The core structure consists of an oxazolidinone ring connected to a morpholino-substituted fluorophenyl group, with a tert-butyl substituent that contains the deuterium labeling.

Structural Features

N-t-Butyl Linezolid-d9 contains several key structural elements that define its chemical behavior:

  • An oxazolidinone ring system that serves as the pharmacophore

  • A 3-fluoro-4-morpholinophenyl substituent attached to the nitrogen of the oxazolidinone

  • An acetamide linker connecting to a tert-butyl group

  • Nine deuterium atoms, with three in the methyl group (d3) and six in the tert-butyl group (d6)

The presence of the fluorine atom in the phenyl ring increases the compound's activity, similar to the effect observed in linezolid itself . The morpholino group in the first ring from the left also enhances the activity of the compound, maintaining functional similarity to non-deuterated oxazolidinones .

Relationship to Linezolid

N-t-Butyl Linezolid-d9 is structurally related to linezolid, which is a commercially significant oxazolidinone antibiotic. Understanding this relationship provides valuable context for applications of the deuterated derivative.

Comparison with Linezolid

Linezolid serves as the parent compound for this deuterated derivative, with the following comparative properties:

PropertyLinezolidN-t-Butyl Linezolid-d9
Molecular FormulaC16H20FN3O4C20H19D9FN3O4
Molecular Weight337.351 g/mol402.51 g/mol
Clinical UseApproved antibioticResearch compound
MechanismProtein synthesis inhibitionNot applicable (research tool)

Linezolid itself is a synthetic antibiotic that inhibits bacterial protein synthesis through binding to rRNA on both the 30S and 50S ribosomal subunits . It prevents the formation of the initiation complex, which can reduce the length of developed peptide chains and decrease the rate of translation reaction . While N-t-Butyl Linezolid-d9 maintains similar structure, its primary purpose is for research applications rather than therapeutic use.

Medicinal Context

Linezolid represents an important antibiotic class with significant clinical applications, which provides context for the research applications of N-t-Butyl Linezolid-d9. Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . The main clinical uses include infections of the skin and pneumonia, although it may be used for a variety of other infections including drug-resistant tuberculosis .

Understanding the pharmacological properties of linezolid helps researchers design appropriate studies using the deuterated analog. The deuterated version maintains the same chemical behavior but allows for precise tracking in metabolic and pharmacokinetic studies.

Synthesis Methods

The synthesis of N-t-Butyl Linezolid-d9 builds upon established methods for creating oxazolidinone derivatives, with specific modifications to incorporate deuterium atoms.

General Synthetic Approach

The synthesis of oxazolidinone derivatives that serve as key intermediates for linezolid has been documented in scientific literature. These approaches typically involve:

  • Formation of the oxazolidinone core structure

  • Introduction of the morpholino-phenyl substituent

  • Attachment of the appropriate side chains

  • Incorporation of deuterium atoms at designated positions

Researchers have developed novel approaches to synthesizing oxazolidinone derivatives from 3-fluoro-4-morpholinyl aniline in good yield . These methods establish the foundation for creating the deuterated derivatives through additional steps.

Continuous Flow Synthesis

Recent advances in synthetic methodology have enabled more efficient production of linezolid derivatives. A seven-step continuous flow synthesis of linezolid without intermediate purification has been documented, representing the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .

In this approach, linezolid was obtained in 73% isolated yield with a total residence time of 27 minutes, corresponding to a throughput of 816 mg per hour . This methodology potentially provides a foundation for synthesizing deuterated derivatives like N-t-Butyl Linezolid-d9, though specific modifications would be required to incorporate the deuterium atoms.

Deuterium Incorporation

The incorporation of deuterium atoms into the tert-butyl group requires specialized techniques. Similar to other deuterated compounds, this likely involves:

  • Using deuterated starting materials

  • Employing deuterium exchange reactions

  • Protecting specific sites to ensure selective deuteration

  • Careful purification to maintain isotopic purity

The synthesis must ensure that all nine deuterium atoms are correctly positioned within the molecular structure, particularly in the tert-butyl group as indicated in the IUPAC name of the compound .

Applications in Research

N-t-Butyl Linezolid-d9 serves several important functions in pharmaceutical research and analytical chemistry, primarily due to its deuterium labeling.

Analytical Standards

The primary application of N-t-Butyl Linezolid-d9 is as an internal standard for quantitative analysis of linezolid and related compounds in biological samples. Deuterium-labeled compounds provide several advantages as internal standards:

  • Nearly identical chemical behavior to the unlabeled analyte

  • Different mass that allows for easy distinction using mass spectrometry

  • Compensation for variability in sample preparation and instrument response

  • Improved accuracy and precision in quantitative measurements

The incorporation of nine deuterium atoms creates a mass shift sufficient to distinguish the compound from non-deuterated linezolid even in complex biological matrices. This property makes N-t-Butyl Linezolid-d9 valuable for developing bioanalytical methods for pharmaceutical research.

Metabolic Studies

Deuterated compounds like N-t-Butyl Linezolid-d9 are particularly useful in metabolic studies, where they help researchers track the biotransformation of pharmaceuticals. The specific advantages include:

  • Monitoring metabolic pathways through mass spectrometric detection

  • Distinguishing between drug-derived and endogenous metabolites

  • Examining kinetic isotope effects that may alter reaction rates

  • Studying specific reaction mechanisms in drug metabolism

The ability to trace the metabolic fate of linezolid-related compounds using deuterium labeling provides valuable insights into their pharmacokinetic properties and potential metabolic liabilities.

Structure-Activity Relationship Studies

Deuterated derivatives can also contribute to structure-activity relationship (SAR) studies of oxazolidinones. The structure-activity relationship studies on oxazolidinones have revealed that the N-aryl group and 5-S configuration are essential for antimicrobial activity . The 5-acylaminomethyl group is responsible for the activity, and electron-withdrawing groups in the aryl ring have been shown to increase activity .

Incorporating deuterium at specific positions allows researchers to examine the influence of subtle structural changes on biological activity and physical properties, potentially leading to improved pharmaceutical compounds.

SpecificationDetails
Product FormatNeat compound
PurityResearch/analytical grade
Storage ConditionsRoom temperature
Shipping TemperatureRoom temperature
RestrictionsMay apply; additional documentation may be required

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